

# Lirafugratinib vs. Pemigatinib for FGFR2 Fusion-Positive Cholangiocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lirafugratinib (RLY-4008) and Pemigatinib (Pemazyre) for the treatment of cholangiocarcinoma (CCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions. The information presented is intended to support research, clinical trial design, and drug development efforts in this targeted oncology space.

## **Executive Summary**

Lirafugratinib and Pemigatinib are both targeted therapies for FGFR2 fusion-positive cholangiocarcinoma, but they exhibit distinct pharmacological profiles. Lirafugratinib is a highly selective, irreversible inhibitor of FGFR2, designed to minimize off-target toxicities.[1] In contrast, Pemigatinib is a pan-FGFR inhibitor, targeting FGFR1, 2, and 3.[2] Clinical data from the ReFocus trial suggests a higher objective response rate (ORR) for Lirafugratinib in FGFR inhibitor-naïve patients compared to the ORR observed with Pemigatinib in the FIGHT-202 trial in a previously treated patient population.[2][3] The differing selectivity also results in distinct safety profiles, with Lirafugratinib showing a lower incidence of off-target effects such as hyperphosphatemia and diarrhea.[1]

## **Mechanism of Action**







Both Lirafugratinib and Pemigatinib target the constitutively active FGFR2 fusion proteins that drive the proliferation of certain cancer cells. However, their modes of action and selectivity differ significantly.

Lirafugratinib: This next-generation inhibitor was designed using molecular dynamics simulations to achieve high selectivity for FGFR2.[1] It binds irreversibly to a cysteine residue in the P-loop of the FGFR2 kinase domain, leading to sustained target inhibition.[4] This high selectivity for FGFR2 over other FGFR isoforms, such as FGFR1 and FGFR4, is intended to reduce the incidence of toxicities associated with broader FGFR inhibition.[1]

Pemigatinib: As a pan-FGFR inhibitor, Pemigatinib competitively binds to the ATP-binding pocket of the kinase domain of FGFR1, FGFR2, and FGFR3.[2][5] This reversible inhibition blocks the downstream signaling pathways that promote tumor growth.[2] Its broader activity against multiple FGFR isoforms can lead to off-target effects, most notably hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition, although it has weaker activity against this isoform).[5][6]

## **Signaling Pathway and Inhibition**

The diagram below illustrates the FGFR2 signaling pathway and the points of inhibition for both Lirafugratinib and Pemigatinib.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drughunter.com [drughunter.com]
- 2. Pemigatinib: A Review in Advanced Cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. elevartx.com [elevartx.com]
- 5. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lirafugratinib vs. Pemigatinib for FGFR2 Fusion-Positive Cholangiocarcinoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b15574548#lirafugratinib-vs-pemigatinib-for-fgfr2-fusion-cholangiocarcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com